Lipophilicity and Polarity Comparison
Compared to the functionalized analog 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS 4115-66-6), the unfunctionalized 1,3,5,9-tetraazaspiro[5.5]undecane scaffold exhibits a more favorable computed lipophilicity (LogP) and a lower topological polar surface area (TPSA). This indicates its potential for enhanced membrane permeability and bioavailability as a core scaffold [1].
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | Computed XLogP3: -1.1; TPSA: 48.1 Ų |
| Comparator Or Baseline | 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS 4115-66-6): LogP = 3.17; TPSA = 116 Ų [2] |
| Quantified Difference | LogP: 4.27 units lower (more hydrophilic); TPSA: 67.9 Ų smaller (lower polarity) |
| Conditions | In silico computation (PubChem XLogP3 3.0, Cactvs 3.4.8.24; ACD/Labs Percepta Platform). |
Why This Matters
The stark difference in lipophilicity and polarity between the unfunctionalized scaffold and its carbonyl-containing analog underscores its distinct utility; for projects requiring a less polar, more membrane-permeable spirocyclic core, 1,3,5,9-tetraazaspiro[5.5]undecane is the more appropriate starting material.
- [1] PubChem. Compound Summary for CID 45092638, 1,3,5,9-Tetraazaspiro[5.5]undecane. View Source
- [2] ChemSpider. 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone. Predicted data from ACD/Labs Percepta Platform. View Source
